5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C23H30N2O4S |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
5-tert-butyl-2,3-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H30N2O4S/c1-16-14-19(23(3,4)5)15-21(17(16)2)30(27,28)24-20-8-6-18(7-9-20)22(26)25-10-12-29-13-11-25/h6-9,14-15,24H,10-13H2,1-5H3 |
InChI Key |
LRCMZXKHTAFOQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Triazine-Linked Sulfonamides ()
Compounds 51–55 (e.g., 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamides) share a sulfonamide core but differ in substituents:
- Triazine rings replace the morpholinylcarbonyl group, introducing variability in electronic and steric profiles.
- Methoxy substituents (e.g., 53 , 54 ) introduce electron-donating groups, which may lower melting points compared to halogenated analogues (observed range: 237–279°C) .
Comparison with Target Compound:
- The target’s morpholinylcarbonyl group is more polar than triazine or halogenated aryl groups, suggesting superior aqueous solubility.
Oxazole-Containing Sulfonamides ()
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide features:
- An oxazole ring and a Schiff base (imine) linkage, enabling metal chelation.
- Extensive hydrogen bonding (S(6) and R₂²(8) motifs) and π-π stacking (3.79 Å), stabilizing its crystal lattice .
Comparison with Target Compound:
- The target lacks chelating groups (e.g., dihydroxybenzylidene), limiting metal-complex formation.
- Its morpholine carbonyl may engage in hydrogen bonding similar to the oxazole’s nitrogen, but with distinct spatial arrangements.
Physicochemical Properties
- tert-Butyl vs. Methyl Groups : Increased lipophilicity may enhance membrane permeability but reduce solubility, counterbalanced by the morpholine’s polarity.
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